
(1-(Cyclopropylmethyl)-1H-imidazol-4-yl)methanamin
Übersicht
Beschreibung
The compound “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine” appears to contain a cyclopropyl group, an imidazole ring, and a methanamine group . Cyclopropyl is a three-membered ring structure derived from cyclopropane . Imidazole is a five-membered ring structure containing two nitrogen atoms, commonly found in biological systems. Methanamine, also known as methylamine, is a simple primary amine.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropyl group, the imidazole ring, and the methanamine group in separate steps, followed by their combination. Cyclopropane derivatives can be synthesized through various methods, including cyclopropanation reactions . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine . The synthesis of methanamine can be achieved through the reaction of methanol with ammonia under heat and pressure .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the connectivity of the cyclopropyl group, the imidazole ring, and the methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the cyclopropyl group, the imidazole ring, and the methanamine group. Each of these groups has distinct reactivity patterns. For example, cyclopropane rings are known to be reactive due to ring strain . Imidazole rings are aromatic and can act as both a base and a nucleophile . Methanamine can act as a base and a nucleophile, and can undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its polarity and influence its solubility in water .Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Indol-Derivate: , die eine strukturelle Ähnlichkeit mit “(1-(Cyclopropylmethyl)-1H-imidazol-4-yl)methanamin” aufweisen, wurden auf ihre antiviralen Eigenschaften untersucht. Diese Verbindungen haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza- und Coxsackie-B4-Virus, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht.
Prophylaxe von Harnwegsinfektionen
Verbindungen wie Methenamin, die funktionelle Ähnlichkeiten mit der fraglichen Verbindung aufweisen, werden zur prophylaktischen Behandlung von Harnwegsinfektionen eingesetzt . Die Forschung an ähnlichen Verbindungen könnte zur Entwicklung neuer Behandlungsmethoden führen, die wiederkehrende Infektionen verhindern.
Umwelttechnik
Im Bereich der Umwelttechnik könnten Verbindungen, die strukturell mit “this compound” verwandt sind, auf ihr Potenzial in der Methanotrophie untersucht werden. Methanotrophe nutzen Methan und könnten zur Kontrolle von Methanemissionen eingesetzt werden, was zur Eindämmung des Klimawandels beitragen würde.
Materialwissenschaft
In der Materialwissenschaft könnten Derivate der Verbindung untersucht werden, um anorganisch-organische Hybridmaterialien mit spezifischen Eigenschaften zu schaffen . Diese Materialien könnten Anwendungen in verschiedenen Industrien haben, darunter Elektronik und Fertigung.
Landwirtschaftliche Forschung
Die Forschung in der Landwirtschaft könnte vom potenziellen Einsatz der Verbindung im Bodengesundheitsmanagement profitieren. Ihre Derivate könnten auf ihre Auswirkungen auf Bodenkontaminanten und Schwermetallanreicherungen untersucht werden, die wichtige Faktoren für die Pflanzen- und Fruchtbarkeit sind.
Pharmakologie
Die pharmakologischen Anwendungen der Verbindung könnten von Bedeutung sein, insbesondere bei der Entwicklung von nicht-antibiotischen Alternativen zur Behandlung von Infektionen . Angesichts der zunehmenden Antibiotikaresistenz könnten die Forschungen an solchen Verbindungen wertvolle Erkenntnisse über neue therapeutische Strategien liefern.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many bioactive compounds with an imidazole ring are involved in a variety of biochemical pathways .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVVGISMMADSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



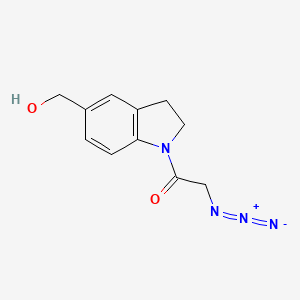
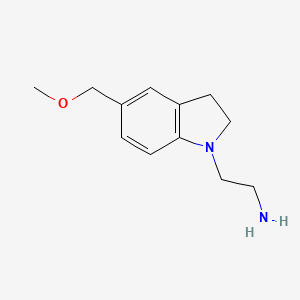
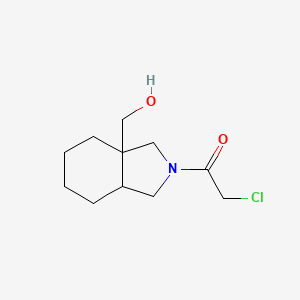
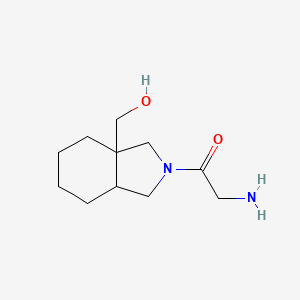
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)
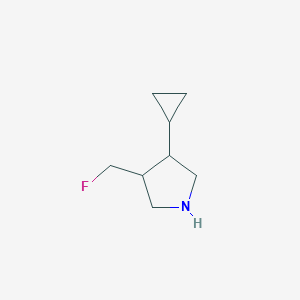
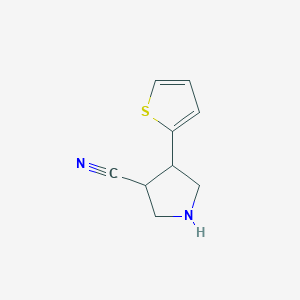
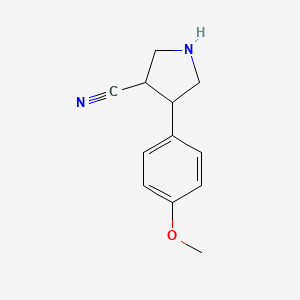
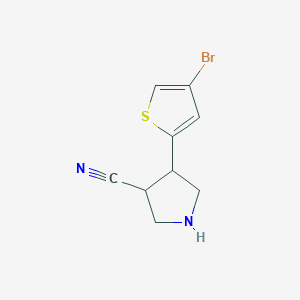
![5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478543.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
